molecular formula C25H20N4OS2 B2420408 (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1321672-96-1

(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2420408
CAS RN: 1321672-96-1
M. Wt: 456.58
InChI Key: JYWAFDKQYICHLG-FMIVXFBMSA-N
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Description

(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H20N4OS2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound exhibits promising antiproliferative activity against various cancer cell lines. Specifically, a Pd(II) complex derived from this compound demonstrated excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s antitumor effect was further validated in an in vivo murine EAC tumor model, where it significantly extended survivability. The mechanism of action involves antiangiogenic effects and promotion of apoptosis, as evidenced by DNA condensation and FACS analysis .

DNA Interaction

The Pd(II) complex interacts with double-stranded calf thymus DNA through a photo-induced binding mode. It also exhibits protein cleavage activity on pBR322 DNA, confirming its apoptotic characteristics. The strong π–π stacking interaction between the metal complex and DNA base pairs contributes to its binding affinity, as indicated by the intrinsic DNA binding constant (kb). Molecular docking studies further support its inhibition ability .

Fluorescent Probe Development

In a separate study, a benzo[d]thiazole-based fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed. BT-AC selectively senses cysteine (Cys) over other analytes. While BT-AC alone emits minimal fluorescence, it achieves a significant enhancement (4725-fold) upon interaction with Cys. This probe holds promise for bioimaging and detecting Cys in biological systems .

General Synthesis Method

The compound can be synthesized via a general, inexpensive, and versatile method. This approach allows for the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine, leading to the desired (1H-benzo[d]imidazol-2-yl)(phenyl)methanone product .

properties

IUPAC Name

3-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS2/c30-25-28(21-15-7-8-16-22(21)32-25)18-23-26-27-24(29(23)20-13-5-2-6-14-20)31-17-9-12-19-10-3-1-4-11-19/h1-16H,17-18H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWAFDKQYICHLG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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